molecular formula C8H15Cl2N3 B6265196 rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride CAS No. 1807941-24-7

rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B6265196
CAS No.: 1807941-24-7
M. Wt: 224.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride” is a synthetic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a pyrazolyl group and an amine group. The dihydrochloride form indicates that it is a salt formed with two equivalents of hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with a cyclopropane intermediate.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyrazolyl group to a pyrazoline or pyrazolidine derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce pyrazoline or pyrazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of cyclopropane derivatives on biological systems. It can serve as a model compound to investigate the interactions of cyclopropane-containing molecules with enzymes and receptors.

Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The cyclopropane ring and pyrazolyl group may interact with enzymes or receptors, leading to various biological effects. The amine group can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane Derivatives: Compounds such as cyclopropane carboxylic acid and cyclopropane-1,1-dicarboxylic acid share the cyclopropane ring structure.

    Pyrazole Derivatives: Compounds like 1,3-dimethyl-1H-pyrazole and 4-methyl-1H-pyrazole share the pyrazolyl group.

Uniqueness

The uniqueness of rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride lies in its combination of a cyclopropane ring with a pyrazolyl group and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1807941-24-7

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.